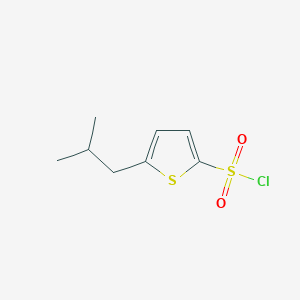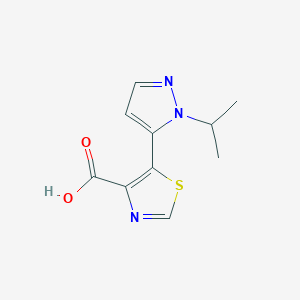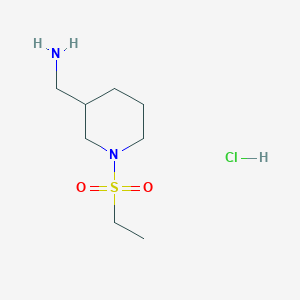![molecular formula C15H14N2O B11870924 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 97456-66-1](/img/structure/B11870924.png)
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one is a complex organic compound belonging to the class of beta carbolines These compounds are characterized by a 9H-pyrido[3,4-b]indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one can be achieved through a multi-step process starting from tryptophan and dihydropyran. A classic Pictet-Spengler acid-catalyzed condensation of tryptophan with 3,4-dihydro-2H-pyran yields 1-(4-hydroxybutyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. This intermediate undergoes oxidative decarboxylation with hot acidic potassium dichromate to form 1-(4-hydroxybutyl)-beta-carboline. Subsequent treatment with hydrogen bromide and sodium hydroxide results in the formation of the ring-closed zwitterionic intermediate, which is then reduced with sodium borohydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one are not well-documented, the described synthetic route provides a basis for scaling up the production. The process involves readily available starting materials and reagents, making it feasible for large-scale synthesis with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine: A similar compound with a slightly different structure.
Desbromoarborescidine A: Another related compound with a bromine atom replaced by a hydrogen atom.
Uniqueness
1,6,7,12B-tetrahydroindolo[2,3-a]quinolizin-2(12H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
97456-66-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6,7,12,12b-tetrahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-5,7,14,16H,6,8-9H2 |
InChI Key |
PTNQXFFJNMOTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)CC2C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)




![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)
